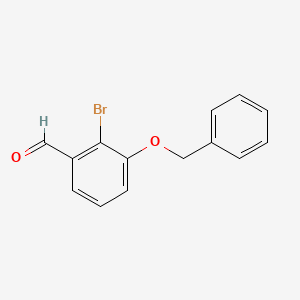

1-(3-Methylbutyl)-1H-pyrazole-4-boronic acid

Vue d'ensemble

Description

The compound “1-(3-Methylbutyl)-1H-pyrazole-4-boronic acid” is a boronic acid derivative of a pyrazole compound. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms. Boronic acids are compounds that contain a boron atom bonded to an oxygen atom and two other atoms or groups .

Applications De Recherche Scientifique

Drug Discovery and Development

Boronic acids, including variants like 1-Isopentylpyrazole-4-boronic acid, are instrumental in the development of pharmaceuticals. They are used as reagents for preparing various inhibitors that target enzymes or receptors involved in diseases. For instance, they can be used to create inhibitors for VEGF (vascular endothelial growth factor), which plays a role in cancer angiogenesis .

Sensing Applications

The unique properties of boronic acids allow them to interact with diols and strong Lewis bases like fluoride or cyanide anions, making them useful in sensing applications. These can range from homogeneous assays to heterogeneous detection systems .

Chemical Biology

Boronic acids are utilized in chemical biology due to their reactivity at physiological pH. They offer chemists a versatile tool for probing biological systems and understanding molecular interactions within cells .

Catalysis

These compounds are also known for their role in catalysis, particularly in Suzuki coupling reactions, which are pivotal in synthesizing complex organic molecules .

Antimicrobial Research

Pyrazole-bearing compounds have shown potent antileishmanial and antimalarial activities, indicating their potential use in antimicrobial research .

Enzyme Inhibition

They serve as building blocks for the stereoselective synthesis of selective enzyme inhibitors, which have applications in treating various conditions by modulating enzymatic activity .

Analytical Chemistry

Boronic acids are employed in analytical chemistry for their ability to form complexes with various analytes, aiding in the detection and quantification of substances within a sample.

Thermo Scientific Sigma-Aldrich BMC Chemistry BMC Chemistry - Sensing Applications Royal Society of Chemistry

Orientations Futures

The future directions for research on “1-(3-Methylbutyl)-1H-pyrazole-4-boronic acid” would depend on its potential applications. Given the reactivity of boronic acids and the prevalence of pyrazole compounds in medicinal chemistry, it’s possible that this compound could have interesting biological activity or be used in the synthesis of other compounds .

Mécanisme D'action

Target of Action

Pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .

Mode of Action

It’s worth noting that boronic acids, in general, are often used in suzuki-miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process, which is widely applied in organic synthesis .

Biochemical Pathways

For instance, they can undergo catalytic protodeboronation, a process that has been utilized in the formal anti-Markovnikov alkene hydromethylation .

Result of Action

Some pyrazole derivatives have shown potent antileishmanial and antimalarial activities . For instance, one study reported that a certain pyrazole derivative displayed superior antipromastigote activity, which was more active than the standard drugs miltefosine and amphotericin B deoxycholate .

Propriétés

IUPAC Name |

[1-(3-methylbutyl)pyrazol-4-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15BN2O2/c1-7(2)3-4-11-6-8(5-10-11)9(12)13/h5-7,12-13H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFMLXEBQNNMUHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN(N=C1)CCC(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50465387 | |

| Record name | 1-(3-Methylbutyl)-1H-pyrazole-4-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50465387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Methylbutyl)-1H-pyrazole-4-boronic acid | |

CAS RN |

847818-58-0 | |

| Record name | 1-(3-Methylbutyl)-1H-pyrazole-4-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50465387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

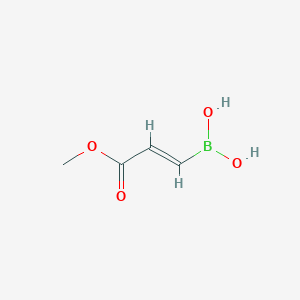

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

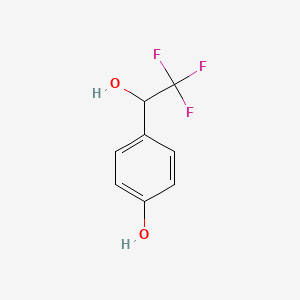

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Isoxazolo[5,4-c]pyridin-3-ol](/img/structure/B1312757.png)

![1-[3-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylic Acid](/img/structure/B1312770.png)

![4,4,5,5-Tetramethyl-2-(1,2,3,6-tetrahydro-[1,1'-biphenyl]-4-yl)-1,3,2-dioxaborolane](/img/structure/B1312771.png)